molecular formula C9H16O2 B13322323 2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one

2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one

Cat. No.: B13322323
M. Wt: 156.22 g/mol
InChI Key: SHPJFYBJJDZUSG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . . It is a cyclohexanone derivative with a hydroxyl group and an isopropyl group attached to the cyclohexane ring. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one can be achieved through several methods. One common method involves the reaction of cyclohexanone with isopropyl alcohol in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-(propan-2-yl)cyclohexan-1-one or 2-carboxy-4-(propan-2-yl)cyclohexan-1-one.

    Reduction: Formation of 2-hydroxy-4-(propan-2-yl)cyclohexanol.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one can be compared with other similar compounds, such as:

    Cyclohexanone: Lacks the hydroxyl and isopropyl groups, making it less reactive in certain chemical reactions.

    4-Hydroxycyclohexanone: Contains a hydroxyl group but lacks the isopropyl group, resulting in different chemical properties and reactivity.

    4-Isopropylcyclohexanone: Contains an isopropyl group but lacks the hydroxyl group, leading to different chemical behavior.

The presence of both the hydroxyl and isopropyl groups in this compound makes it unique and versatile for various applications .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-hydroxy-4-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-6(2)7-3-4-8(10)9(11)5-7/h6-7,9,11H,3-5H2,1-2H3

InChI Key

SHPJFYBJJDZUSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=O)C(C1)O

Origin of Product

United States

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